1-(1-BENZOFURAN-2-YL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE
Overview
Description
1-(1-Benzofuran-2-yl)-3-[4-(trifluoromethoxy)anilino]-1-propanone is a synthetic organic compound that features a benzofuran moiety and a trifluoromethoxy-substituted aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzofuran-2-yl)-3-[4-(trifluoromethoxy)anilino]-1-propanone typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Coupling Reaction: The final step involves coupling the benzofuran moiety with the trifluoromethoxy-substituted aniline through a condensation reaction, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzofuran-2-yl)-3-[4-(trifluoromethoxy)anilino]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of benzofuran-2-carboxylic acid.
Reduction: Formation of 1-(1-benzofuran-2-yl)-3-[4-(trifluoromethoxy)anilino]-1-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Benzofuran-2-yl)-3-[4-(trifluoromethoxy)anilino]-1-propanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-2-yl)-3-[4-(trifluoromethoxy)anilino]-1-propanone involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the trifluoromethoxy group enhances its binding affinity to certain proteins. This dual interaction can disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(1-Benzofuran-2-yl)-3-[4-methoxyanilino]-1-propanone
- 1-(1-Benzofuran-2-yl)-3-[4-chloroanilino]-1-propanone
Comparison:
- 1-(1-Benzofuran-2-yl)-3-[4-(trifluoromethoxy)anilino]-1-propanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its biological activity compared to its methoxy and chloro analogs.
- The trifluoromethoxy group increases the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability.
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-3-[4-(trifluoromethoxy)anilino]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3/c19-18(20,21)25-14-7-5-13(6-8-14)22-10-9-15(23)17-11-12-3-1-2-4-16(12)24-17/h1-8,11,22H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFPKVNDPRNUMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)CCNC3=CC=C(C=C3)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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